3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is classified under pyrimidines and pyrroles, which are significant in various pharmaceutical applications. The compound's unique structure allows it to interact with biological systems, making it a candidate for drug development.
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one belongs to the class of heterocycles, specifically pyrrolopyrimidines. These compounds are characterized by their fused ring systems, which contribute to their diverse biological activities, including enzyme inhibition and modulation of signaling pathways.
The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure of the synthesized product.
The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one features a fused bicyclic system consisting of a pyrrole and a pyrimidine ring. The presence of nitrogen atoms in both rings contributes to its chemical reactivity and biological activity.
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one participates in various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by the electronic properties of the nitrogen atoms and the steric effects of substituents on the rings. Reaction conditions such as pH and temperature play a crucial role in determining the outcome of these reactions.
The mechanism of action for 3,4-dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one primarily involves its interaction with specific biological targets such as enzymes or receptors:
Research indicates that derivatives of this compound demonstrate significant bioactivity against specific targets related to cancer and neurodegenerative disorders .
Relevant data regarding its melting point, boiling point, and spectral properties can be gathered from experimental studies during synthesis or characterization.
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one has potential applications in:
The construction of the dihydropyrrolopyrimidine core employs strategic bond disconnections, with iodolactonization and aza-Michael cyclizations representing key breakthroughs. As reported, iodolactonization of methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate delivers the critical oxazine intermediate 2 in 93% yield, which undergoes pyrazine ring formation and pyrimidine ring opening to furnish the target scaffold [1]. This method enables installation of carboxamide and methylamino groups on the pyrrole ring—previously inaccessible modifications. Alternatively, aza-Michael cyclizations offer atom-economic access: Base-catalyzed intramolecular addition (K₂CO₃) of pyrrole-2-carboxamides bearing α,β-unsaturated systems constructs the bicyclic framework efficiently. This approach proved vital in syntheses of natural product analogs like longamide B and agelastatin A, where bromination increased pyrrole N-nucleophilicity for subsequent ring closure [2].
Table 1: Comparative Analysis of Core Synthetic Methods
Method | Key Intermediate/Reagent | Yield Range | Functional Group Tolerance |
---|---|---|---|
Iodolactonization | Allylpyrrolopyrimidine, I₂ | Up to 93% | Carboxamide, CH₂I |
Aza-Michael Cyclization | N-Alkenyl pyrrole-2-carboxamide | 68–93% | Bromo, ester, aryl substituents |
Palladium Catalysis | N-Allyl pyrrole-2-carboxamide, Pd(OAc)₂ | 70–90% | Aryl, alkyl, ester groups |
Transition-metal catalysis provides complementary strategies. Palladium-catalyzed cyclizations of N-allyl pyrrole-2-carboxamides exhibit remarkable catalyst-dependent regioselectivity. Using Pd(OAc)₂/NaOAc in DMSO at 120°C exclusively yields pyrrolo[1,2-a]pyrazines (16a), whereas PdCl₂(CH₃CN)₂ with benzoquinone in DMF/THF generates isomeric pyrrolopyridinones (17 and 18) [2]. This divergence stems from differing coordination modes and oxidation states, enabling selective access to distinct fused systems from common precursors.
Chiral dihydropyrrolopyrimidines are indispensable for kinase inhibition, where absolute configuration dictates target binding affinity. Stereoselective aza-Michael reactions using N-benzylammonium phase-transfer catalysts derived from quinine achieve up to 56% ee for natural product-inspired analogs [2]. This methodology was optimized for agelastatin A syntheses, where brominated enone intermediates (9) underwent base-mediated cyclization (Cs₂CO₃/MeOH or DIPEA/THF) with precise stereocontrol at C-4 and C-5 [2] [6].
For PIM kinase inhibitors, scaffold decoration with chiral auxiliaries yielded enantiopure 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones. X-ray crystallography confirmed the S-configuration of lead compound 20c, which exhibited nanomolar inhibition (IC₅₀ < 2 nM against PIM1/2) and superior pharmacokinetic profiles compared to racemates [6]. Similarly, JNK3 inhibitors incorporating (R)-aminopyrrolidine showed 7–10-fold higher potency than (S)-isomers due to optimal hydrogen bonding in the solvent-exposed region [8].
Table 2: Impact of Stereochemistry on Biological Activity
Compound | Scaffold | Absolute Configuration | Kinase Target | IC₅₀/ Kd | Selectivity |
---|---|---|---|---|---|
20c | Pyrrolo[1,2-a]pyrazinone | S | PIM1/2 | <2 nM | >100-fold vs. other kinases |
18a | Dihydropyrroloimidazole | R (pyrrolidine) | JNK3 | 2.69 nM | Selective over JNK1/2 |
Agelastatin A | Brominated pyrrolopyrazinone | 4R,5S | GSK-3β | 35 nM | Not reported |
Multicomponent reactions (MCRs) enable rapid molecular diversification of dihydropyrrolopyrimidines by converging three or more substrates in a single operation. An efficient four-component synthesis assembles dihydropyrrolo[2,1-a]isoquinolines (5a–l) via sequential Knoevenagel condensation, isocyanide addition, and cyclization. Using malononitrile, aldehydes, isoquinoline, and cyclohexylisocyanide in dichloromethane at room temperature delivers products in 84–92% yield with excellent functional group compatibility [7]. The mechanism proceeds through iminium intermediate A, which undergoes intramolecular Wittig reaction to form phosphorane 12, followed by oxidative aromatization [7].
Similarly, hydrazine-mediated ring fusion converts dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates (5a–s) into pyridazine-annulated derivatives (7a–q). This one-pot, three-step sequence features:
Table 3: MCR-Derived Dihydropyrrolopyrimidine Analogs
MCR Type | Components | Product | Yield (%) | Key Applications |
---|---|---|---|---|
Four-component | Malononitrile, aldehyde, isoquinoline, isocyanide | 3-(Cyclohexylimino)-2-aryldihydropyrroloisoquinoline | 84–92 | BBB-permeable drug delivery |
Three-step domino | Arylglyoxal, N-aminoethylpyrrole, PPh₃, DMAD | Dihydrodipyrrolopyrazine-dicarbonitrile | 70–95 | Anticancer agents (Panc-1, IC₅₀=12.54 μM) |
Acid-catalyzed | Curcumin, aldehyde, urea/thiourea | Curcumin-dihydropyrimidinone hybrids | 90–96 | Anti-inflammatory agents |
Regioselective elaboration of preformed dihydropyrrolopyrimidine cores enables late-stage diversification for SAR studies. Electrophilic bromination using NBS selectively functionalizes C3 of the pyrrole ring, providing handles for cross-coupling reactions [2]. For example, brominated agelastatin precursors underwent Suzuki-Miyaura arylation to introduce biaryl pharmacophores critical for kinase inhibition [6].
Nucleophilic ring opening and condensation reactions offer alternative pathways. Hydrazinolysis of ester groups in dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates (5a–s) furnishes pyridazine-fused systems (7a–q), enhancing water solubility and hydrogen-bonding capacity. This transformation proved essential for achieving sub-μM activity against Panc-1 pancreatic cancer cells [5]. Additionally, chemoselective hydrogenation reduces exocyclic alkenes while preserving the dihydropyrimidinone core, as demonstrated in the synthesis of tetrahydro derivatives of marine alkaloid analogs [5].
Protecting group strategies further refine selectivity:
These methodologies collectively address the challenge of peripheral diversification while maintaining core integrity, accelerating the development of targeted inhibitors against oncology and CNS targets.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: